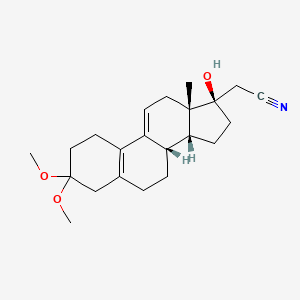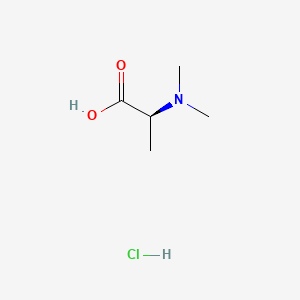
2-二甲基氨基丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylamino-propionic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is also known as 3-(Dimethylamino)propanoic acid hydrochloride. This compound is a white to off-white crystalline solid that is soluble in water and other polar solvents. It is commonly used in organic synthesis and has various applications in scientific research and industry .
科学研究应用
2-Dimethylamino-propionic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Dimethylamino-propionic acid hydrochloride typically involves the reaction of 2-Dimethylamino-propionic acid with hydrochloric acid. The process can be summarized as follows:
- Dissolve 2-Dimethylamino-propionic acid in an acidic solvent, such as hydrochloric acid.
- The crystalline product of 2-Dimethylamino-propionic acid hydrochloride is obtained by solvent evaporation or cooling crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Dimethylamino-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
作用机制
The mechanism of action of 2-Dimethylamino-propionic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
相似化合物的比较
Similar Compounds
- N,N-Dimethylglycine hydrochloride
- 3-Dimethylaminopropionic acid
- 4-(Dimethylamino)butyric acid hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-Dimethylamino-propionic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its solubility in water and polar solvents also makes it suitable for various applications in research and industry .
属性
IUPAC Name |
2-(dimethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXRWHVFQQQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
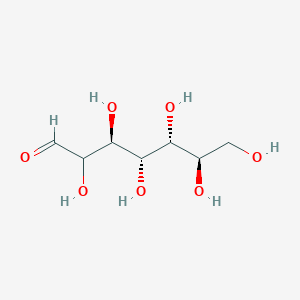
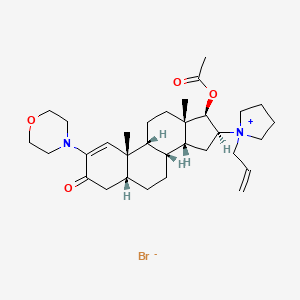



![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
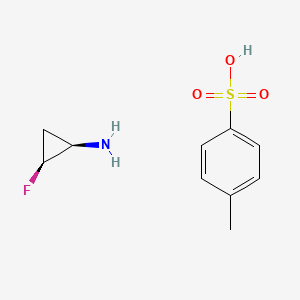



![Oxiranecarboxamide, 3-(1-hydroxybutyl)-, [2R-[2alpha,3alpha(R*)]]- (9CI)](/img/new.no-structure.jpg)
